Mipsagargin

targeted prodrug activation PSMA selectivity in vitro cytotoxicity

Mipsagargin (G-202) is a first-in-class PSMA-activated peptide-drug conjugate that remains inert until PSMA-mediated cleavage releases the 12-ADT SERCA inhibitor warhead. Provides 57-fold selectivity for PSMA-positive versus non-PSMA cells. Unlike unconjugated thapsigargin, engineered aqueous solubility eliminates DMSO vehicle artifacts. Clinically validated Phase 1/2 IV dosing (40 mg/m²) across prostate, breast, renal, and HCC xenograft models. Select for translational studies requiring tumor-selective SERCA inhibition with established human dosing data.

Molecular Formula C66H100N6O27
Molecular Weight 1409.5 g/mol
CAS No. 1245732-48-2
Cat. No. B1649290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMipsagargin
CAS1245732-48-2
Molecular FormulaC66H100N6O27
Molecular Weight1409.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O
InChIInChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1
InChIKeyUPYNTAIBQVNPIH-ODMLWHIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mipsagargin (CAS 1245732-48-2): PSMA-Activated Thapsigargin Prodrug for Targeted Solid Tumor Research


Mipsagargin (G-202) is a first-in-class peptide-drug conjugate (PDC) consisting of a PSMA-specific masking peptide covalently linked to the potent SERCA pump inhibitor analog 12-ADT (8-O-(12-aminododecanoyl)-8-O-debutanoyl thapsigargin) [1]. The compound remains inactive and cell-impermeant until PSMA-mediated cleavage of the masking peptide liberates the cytotoxic 12ADT-Asp warhead, which then inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, triggering sustained cytosolic calcium elevation and apoptosis [2]. Chemically, mipsagargin exhibits the molecular formula C66H100N6O27 and contains a 20-amino acid cyclic peptide component stabilized by an intramolecular disulfide bond [3].

Why Mipsagargin Cannot Be Substituted by Unconjugated Thapsigargin or Alternative SERCA Inhibitors


Unconjugated thapsigargin exhibits non-cell-type-specific cytotoxicity, documented to kill a broad spectrum of cancer cell lines as well as normal endothelial cells, fibroblasts, and osteoblasts, resulting in a poor therapeutic index and significant systemic toxicity including organ damage and histamine-related reactions [1]. Additionally, native thapsigargin suffers from poor aqueous solubility, limiting its systemic delivery potential [2]. Mipsagargin addresses these limitations through PSMA-targeted activation—the prodrug remains inert and cell-impermeant in circulation until it encounters PSMA-expressing tumor vasculature or cancer cells, enabling site-specific liberation of the cytotoxic 12-ADT warhead [3]. This mechanism fundamentally alters the safety and selectivity profile in ways that unconjugated thapsigargin or non-PSMA-activated analogs cannot replicate, directly impacting both experimental reproducibility and translational applicability.

Quantitative Differentiation Evidence for Mipsagargin Versus Thapsigargin and In-Class Prodrug Analogs


PSMA-Dependent Cytotoxicity: 57-Fold Selectivity for PSMA-Positive Versus PSMA-Negative Cells

Mipsagargin exhibits strict PSMA-dependent activation, with cytotoxicity approximately 57-fold higher in PSMA-producing LNCaP cells (IC50 = 191 nM) compared to PSMA-non-producing TSU cells (IC50 = 5351 nM) [1]. In contrast, the active warhead 12-ADT kills all cell types with an EC50 of <100 nM regardless of PSMA expression [2], and unconjugated thapsigargin shows no selectivity, killing normal endothelial cells, fibroblasts, and osteoblasts with similar potency [3].

targeted prodrug activation PSMA selectivity in vitro cytotoxicity

In Vivo Tumor Regression with Minimal Host Toxicity Versus Non-Targeted Thapsigargin

In xenograft models, mipsagargin produced substantial tumor regression across a panel of human cancer types at doses that were minimally toxic to the host, while chemically unmodified thapsigargin has no therapeutic index due to its non-specific cytotoxicity [1]. The prodrug achieves higher concentrations of active 12-ADT at the tumor site while avoiding systemic toxicity, a differential outcome that enables in vivo studies not feasible with the parent compound [2].

in vivo xenograft tumor regression therapeutic index host toxicity

Aqueous Solubility: Enables Systemic Intravenous Administration Unlike Parent Thapsigargin

Chemically unmodified thapsigargin is poorly water soluble, limiting its utility for systemic delivery [1]. Mipsagargin was specifically engineered through conjugation of 12-ADT to a hydrophilic 5-amino acid masking peptide (Asp-γ-Glu-γ-Glu-γ-Glu-Glu) to confer increased water solubility for systemic intravenous administration [2]. This solubility enhancement has been validated clinically, with mipsagargin administered via intravenous infusion on Days 1, 2, and 3 of 28-day cycles across multiple Phase 2 trials [3].

aqueous solubility systemic delivery intravenous infusion formulation

Clinical Development: FDA Orphan Drug Designations Across Multiple Indications

Mipsagargin has received Orphan Drug designation from the U.S. FDA for two distinct indications: hepatocellular carcinoma (granted 2013) and glioblastoma multiforme . The compound advanced to Phase 2 clinical evaluation across multiple solid tumor types, including a second-line hepatocellular carcinoma trial (NCT01777594) following sorafenib progression, a glioblastoma trial (NCT02067156) with FDA Orphan Products Development funding, and metastatic castrate-resistant prostate cancer studies [1][2]. In contrast, alternative thapsigargin prodrugs such as G115 (PSA-activated) have not progressed beyond preclinical validation [3].

orphan drug designation hepatocellular carcinoma glioblastoma regulatory status

Recommended Procurement and Research Applications for Mipsagargin Based on Validated Differentiation


PSMA-Dependent Tumor Endothelial Cell Targeting in Xenograft Models

Utilize mipsagargin in human cancer xenograft studies where selective ablation of PSMA-expressing tumor vasculature is required. Mipsagargin's 57-fold selectivity for PSMA-positive cells [1] enables targeted SERCA inhibition within the tumor microenvironment while sparing normal tissue vasculature that lacks PSMA expression. This application is supported by preclinical data showing substantial tumor regression across prostate, breast, and renal xenograft models at minimally toxic doses [1].

Translational Research Requiring Established Human Dosing and Safety Parameters

Select mipsagargin for translational programs that benefit from existing clinical dosing data. Phase 1 and 2 trials have established an intravenous dosing regimen of 40 mg/m² administered on Days 1, 2, and 3 of 28-day cycles, with a characterized adverse event profile including reversible creatinine elevation, fatigue, rash, nausea, and infusion-related reactions [1]. This existing human data facilitates preclinical-to-clinical dose extrapolation in a way that non-clinically evaluated prodrugs cannot provide.

Hepatocellular Carcinoma Second-Line Therapy Modeling Following Sorafenib Resistance

Employ mipsagargin in preclinical HCC models designed to evaluate therapies for patients who have progressed on or are intolerant to sorafenib. Mipsagargin's Phase 2 evaluation in this exact clinical context (NCT01777594) [1] provides a validated translational rationale. Given that HCC is a highly vascularized tumor type with documented PSMA expression on tumor-associated vasculature, mipsagargin's anti-angiogenic mechanism through tumor endothelial cell killing [2] is mechanistically aligned with this indication.

Aqueous-Formulation SERCA Inhibition for Intravenous In Vivo Dosing

Procure mipsagargin for studies requiring systemic SERCA pump inhibition via intravenous or intraperitoneal administration in aqueous vehicles. Unlike poorly water-soluble unconjugated thapsigargin, mipsagargin's engineered peptide conjugate confers sufficient aqueous solubility for clinical IV infusion [1]. This eliminates the need for DMSO-based or other organic solvent formulations that introduce confounding cytotoxicity and vehicle-control artifacts in both in vitro and in vivo experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mipsagargin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.